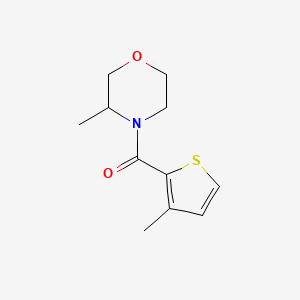
2-Cyclopentylsulfanyl-1-(4-methylpiperidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopentylsulfanyl-1-(4-methylpiperidin-1-yl)ethanone, also known as CP 55940, is a synthetic cannabinoid compound that is commonly used in scientific research. It is a potent agonist of the cannabinoid receptors CB1 and CB2, and has been found to have a variety of biochemical and physiological effects. In
Mécanisme D'action
2-Cyclopentylsulfanyl-1-(4-methylpiperidin-1-yl)ethanone 55940 acts as a potent agonist of the cannabinoid receptors CB1 and CB2, which are found throughout the body. When 2-Cyclopentylsulfanyl-1-(4-methylpiperidin-1-yl)ethanone 55940 binds to these receptors, it activates a series of signaling pathways that lead to a variety of biochemical and physiological effects. These effects include the modulation of neurotransmitter release, the inhibition of inflammatory cytokine production, and the regulation of cell proliferation and apoptosis.
Biochemical and Physiological Effects:
2-Cyclopentylsulfanyl-1-(4-methylpiperidin-1-yl)ethanone 55940 has been found to have a variety of biochemical and physiological effects, including the modulation of pain and inflammation, the regulation of appetite and metabolism, and the modulation of the immune system. It has also been found to have potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-Cyclopentylsulfanyl-1-(4-methylpiperidin-1-yl)ethanone 55940 is its potency and selectivity for the cannabinoid receptors CB1 and CB2. This makes it a valuable tool for studying the effects of cannabinoids on these receptors, and their potential therapeutic applications. However, 2-Cyclopentylsulfanyl-1-(4-methylpiperidin-1-yl)ethanone 55940 also has limitations, including its potential for toxicity and the need for careful dosing and administration.
Orientations Futures
There are many potential future directions for research on 2-Cyclopentylsulfanyl-1-(4-methylpiperidin-1-yl)ethanone 55940 and other synthetic cannabinoids. These include the development of more selective and potent agonists of the cannabinoid receptors, the exploration of their potential therapeutic applications in a variety of diseases, and the study of their effects on the immune system and cancer cells. Additionally, there is a need for further research on the potential toxicity and side effects of these compounds, and for the development of safer and more effective dosing and administration methods.
Méthodes De Synthèse
2-Cyclopentylsulfanyl-1-(4-methylpiperidin-1-yl)ethanone 55940 is synthesized through a multi-step process that involves the reaction of cyclopentyl magnesium bromide with 1-(4-methylpiperidin-1-yl)ethanone, followed by the addition of sulfur to the resulting compound. This synthesis method has been optimized over the years to improve the yield and purity of the final product.
Applications De Recherche Scientifique
2-Cyclopentylsulfanyl-1-(4-methylpiperidin-1-yl)ethanone 55940 is commonly used in scientific research to study the cannabinoid receptors CB1 and CB2, and their role in various physiological processes. It has been found to have potential therapeutic applications in the treatment of pain, inflammation, and neurodegenerative diseases. 2-Cyclopentylsulfanyl-1-(4-methylpiperidin-1-yl)ethanone 55940 has also been used to study the effects of cannabinoids on the immune system, and their potential for use in cancer therapy.
Propriétés
IUPAC Name |
2-cyclopentylsulfanyl-1-(4-methylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NOS/c1-11-6-8-14(9-7-11)13(15)10-16-12-4-2-3-5-12/h11-12H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHGFSTPNSBQPMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopentylsulfanyl-1-(4-methylpiperidin-1-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[(3,4-dichlorophenyl)methyl]-N-methylpyridine-2-carboxamide](/img/structure/B7511295.png)
![3-Ethyl-5-[(3-methylpiperidin-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7511303.png)

![N-[(4-fluorophenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7511318.png)
![N-[(4-fluorophenyl)methyl]-N-methylcyclopentanecarboxamide](/img/structure/B7511320.png)
![5-[(3,5-Dimethylpiperidin-1-yl)methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B7511328.png)
![N-methyl-N-[(2-methylphenyl)methyl]cyclobutanecarboxamide](/img/structure/B7511335.png)
![N-[(4-fluorophenyl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B7511337.png)